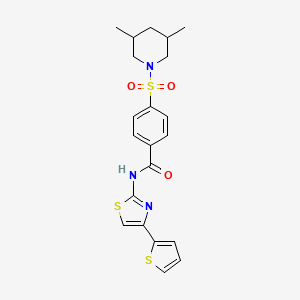

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

This compound features a benzamide core linked to a thiazol-2-yl group substituted with a thiophen-2-yl moiety at position 4. The sulfonyl group at the para position of the benzamide is modified with a 3,5-dimethylpiperidine ring.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S3/c1-14-10-15(2)12-24(11-14)30(26,27)17-7-5-16(6-8-17)20(25)23-21-22-18(13-29-21)19-4-3-9-28-19/h3-9,13-15H,10-12H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKRIEGLHZCKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents a class of bioactive molecules that have gained attention due to their potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

IUPAC Name: 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Molecular Formula: C27H27ClN2O4S

Molecular Weight: 511.0 g/mol

Antimicrobial Activity

Research has indicated that compounds containing the thiazole and piperidine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit various bacterial strains effectively.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 29a | Staphylococcus aureus | 0.25 µg/mL |

| 29b | Enterococcus faecalis | 0.125 µg/mL |

| 30 | Clostridium difficile | 0.003 µg/mL |

These compounds were found to be more potent than traditional antibiotics such as vancomycin and linezolid, demonstrating their potential as new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. Notably, derivatives of thiazole and piperidine have shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| U87 (Glioblastoma) | 10 |

| HepG2 (Liver) | 12 |

Mechanistic studies revealed that these compounds induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases, leading to cell cycle arrest at the S and G2/M phases .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a significant ability to scavenge free radicals, with effectiveness comparable to established antioxidants like ascorbic acid.

| Compound | Scavenging Activity (%) |

|---|---|

| Test Compound | 85 |

| Ascorbic Acid | 90 |

This suggests that the compound may possess protective effects against oxidative stress-related cellular damage .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Dhumal et al. (2016) demonstrated that a related compound with a similar piperidine sulfonamide structure exhibited strong activity against Mycobacterium bovis, suggesting potential for tuberculosis treatment .

- Cytotoxicity Analysis : In a study evaluating various benzamide derivatives, it was found that compounds with the piperidine sulfonamide moiety had enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments .

Comparison with Similar Compounds

Key Observations

Sulfonyl Group Modifications: The 3,5-dimethylpiperidinyl-sulfonyl group in the target compound may enhance metabolic stability compared to non-methylated (e.g., 2D216) or alkylated (e.g., 2E151) piperidine derivatives. Methyl groups could reduce oxidative metabolism, prolonging half-life . Propyl-substituted piperidine (2E151) showed stronger cytokine induction than 2D216, suggesting alkyl chain length impacts potency .

phenyl groups in analogs like 2D216 or 14f .

Biological Activity Trends :

- Sulfonyl-containing thiazole derivatives (e.g., 2D216, 2E151) consistently enhance NF-κB signaling and cytokine production, implying a shared mechanism .

- Trifluoromethyl groups (14f) correlate with anticancer activity, highlighting the role of electron-withdrawing substituents in divergent pathways .

Physicochemical and Spectral Data Comparison

While direct data for the target compound are unavailable, spectral trends from analogs provide insights:

- 1H/13C NMR : Thiazole protons typically resonate at δ 7.5–8.5 ppm, while sulfonyl-linked piperidine methyl groups appear at δ 1.0–1.5 ppm .

- IR Spectroscopy : Sulfonyl S=O stretches occur near 1150–1250 cm⁻¹; thiazole C=N/C-S bonds absorb at 1450–1600 cm⁻¹ .

- Melting Points : Thiazole derivatives with bulky substituents (e.g., 14f: 416.6 g/mol) often exhibit higher melting points (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.